molecular formula C7H10BrN3 B13116012 5-(Bromomethyl)-N,2-dimethylpyrimidin-4-amine

5-(Bromomethyl)-N,2-dimethylpyrimidin-4-amine

Cat. No.: B13116012
M. Wt: 216.08 g/mol
InChI Key: PLSIOOILDCIUPW-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-N,2-dimethylpyrimidin-4-amine is a heterocyclic organic compound that features a pyrimidine ring substituted with a bromomethyl group at the 5-position and dimethyl groups at the N and 2-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-N,2-dimethylpyrimidin-4-amine typically involves the bromination of a precursor pyrimidine compound. One common method is the bromination of N,2-dimethylpyrimidin-4-amine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-N,2-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives.

    Oxidation: Pyrimidine N-oxides.

    Reduction: Methyl-substituted pyrimidines.

Scientific Research Applications

5-(Bromomethyl)-N,2-dimethylpyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid-related enzymes.

    Materials Science: The compound is used in the development of advanced materials, including polymers and organic semiconductors.

    Biological Studies: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Chemical Synthesis: The compound is a versatile intermediate in the synthesis of various heterocyclic compounds and natural product analogs.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-N,2-dimethylpyrimidin-4-amine involves its interaction with nucleophilic sites in biological molecules. The bromomethyl group can form covalent bonds with nucleophilic amino acids in proteins, potentially inhibiting enzyme activity. This interaction can disrupt biological pathways and is exploited in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyrimidine: Lacks the dimethyl substitutions and has different reactivity and applications.

    5-(Chloromethyl)-N,2-dimethylpyrimidin-4-amine: Similar structure but with a chloromethyl group instead of bromomethyl, leading to different reactivity.

    N,2-Dimethylpyrimidin-4-amine: Lacks the bromomethyl group, resulting in different chemical properties and applications.

Uniqueness

5-(Bromomethyl)-N,2-dimethylpyrimidin-4-amine is unique due to the presence of both the bromomethyl and dimethyl groups, which confer distinct reactivity and potential for diverse applications in chemical synthesis and biological studies.

Properties

Molecular Formula

C7H10BrN3

Molecular Weight

216.08 g/mol

IUPAC Name

5-(bromomethyl)-N,2-dimethylpyrimidin-4-amine

InChI

InChI=1S/C7H10BrN3/c1-5-10-4-6(3-8)7(9-2)11-5/h4H,3H2,1-2H3,(H,9,10,11)

InChI Key

PLSIOOILDCIUPW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)NC)CBr

Origin of Product

United States

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